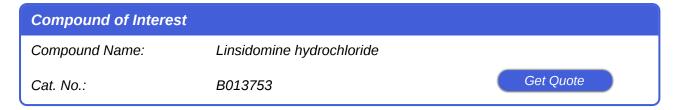


An In-depth Technical Guide to the Physicochemical Properties of Linsidomine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Linsidomine hydrochloride, a notable vasodilator, is the active metabolite of the antianginal pro-drug molsidomine. Its pharmacological effects are primarily attributed to the non-enzymatic release of nitric oxide (NO), a potent endogenous vasodilator. This technical guide provides a comprehensive overview of the physicochemical properties of linsidomine hydrochloride, crucial for its development, formulation, and analytical characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of an active pharmaceutical ingredient (API) is paramount for drug development. These properties influence the compound's behavior during formulation, manufacturing, and in biological systems.

Identity and Structure

Chemical Name: 5-amino-3-(morpholin-4-yl)-1,2,3λ⁵-oxadiazol-3-ylium chloride

CAS Number: 16142-27-1



Molecular Formula: C₆H₁₁ClN₄O₂[1]

Molecular Weight: 206.63 g/mol [1]

Chemical Structure:

Physicochemical Data

The following table summarizes the key physicochemical properties of **linsidomine hydrochloride**. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.

Property	Value	Data Type	Source
Melting Point	186 °C	Experimental	MedChemExpress SDS
Solubility	In water: 50 mg/mLln DMSO: 25 mg/mL	Experimental	Molnova
In water: 30.2 mg/mL	Predicted	ALOGPS[1]	
рКа	Strongest Acidic: 10.06Strongest Basic: -2.9	Predicted	ChemAxon[1]
LogP	-1.6	Predicted	ALOGPS[1]
-2.1	Predicted	ChemAxon[1]	
Appearance	White to off-white solid	Experimental	MedChemExpress COA[2]

Hygroscopicity

While specific experimental data on the hygroscopicity of **linsidomine hydrochloride** is not readily available in the literature, it is a critical parameter to assess during pre-formulation studies. The European Pharmacopoeia outlines a general method for hygroscopicity determination which involves exposing the substance to a controlled high-humidity environment (e.g., 80% relative humidity at 25°C) and measuring the mass increase over a defined period



(typically 24 hours).[3][4] Given its hydrochloride salt form, a degree of hygroscopicity should be anticipated.

Polymorphism

The existence of different crystalline forms, or polymorphs, can significantly impact the physicochemical properties of a drug, including its solubility, stability, and bioavailability.[5][6] To date, no specific polymorphic forms of **linsidomine hydrochloride** have been reported in the public literature. However, a comprehensive polymorph screen is a crucial step in the solid-state characterization of any new drug candidate.

Mechanism of Action and Signaling Pathway

Linsidomine hydrochloride exerts its pharmacological effects through the release of nitric oxide (NO). As a metabolite of molsidomine, it spontaneously decomposes in physiological conditions to release NO, which then initiates a signaling cascade leading to vasodilation and inhibition of platelet aggregation.

The key steps in the signaling pathway are:

- NO Release: **Linsidomine hydrochloride** non-enzymatically releases nitric oxide.
- Guanylate Cyclase Activation: NO diffuses into smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).
- cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
- Protein Kinase G Activation: Increased intracellular levels of cGMP activate Protein Kinase G (PKG).
- Calcium Level Reduction: PKG phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations.
- Smooth Muscle Relaxation: The reduction in intracellular calcium results in the relaxation of vascular smooth muscle, leading to vasodilation.

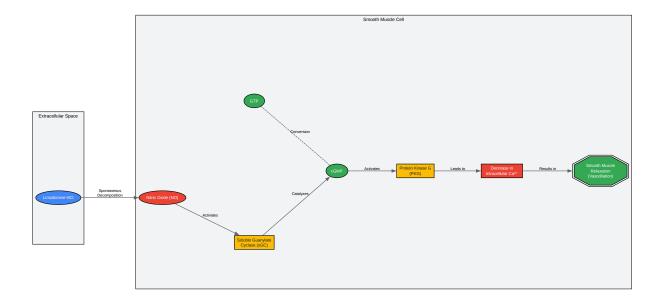




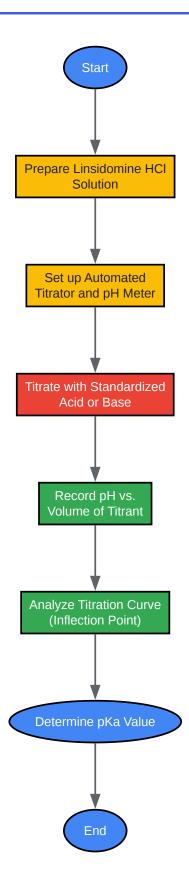


• Platelet Aggregation Inhibition: NO also increases cGMP levels within platelets, which suppresses their activation and aggregation.

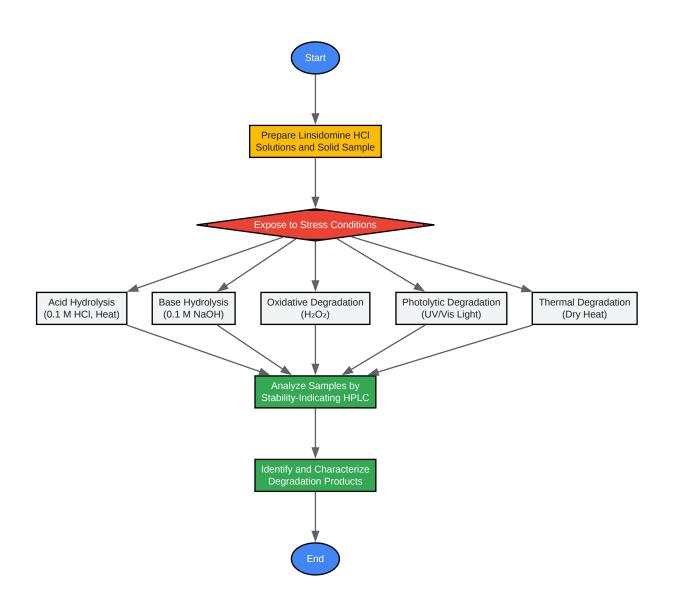












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